N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-[6-(1,3-benzodioxol-5-ylmethoxy)pyrimidin-4-yl]-2-(tetrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N7O4/c23-14(5-22-8-18-20-21-22)19-13-4-15(17-7-16-13)24-6-10-1-2-11-12(3-10)26-9-25-11/h1-4,7-8H,5-6,9H2,(H,16,17,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVONHMNAWUHNBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=NC=NC(=C3)NC(=O)CN4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N7O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(6-(benzo[d][1,3]dioxol-5-ylmethoxy)pyrimidin-4-yl)-2-(1H-tetrazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H16N4O4
- Molecular Weight : 368.37 g/mol
- CAS Number : 1396862-27-3
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells:
- Targeting Enzymes : The compound has been shown to inhibit certain enzymes that play crucial roles in cancer cell proliferation.
- Microtubule Modulation : Similar compounds have demonstrated the ability to affect microtubule dynamics, which is vital for cell division and intracellular transport.
Biological Activity
The following table summarizes key biological activities associated with this compound:
| Activity | Description |
|---|---|
| Anticancer Activity | Exhibits cytotoxic effects against various cancer cell lines, inducing apoptosis. |
| Enzyme Inhibition | Inhibits enzymes involved in tumor growth and metastasis. |
| Microtubule Disruption | Modulates microtubule assembly, leading to cell cycle arrest. |
| Anti-inflammatory Effects | Shows potential in reducing inflammation in cellular models. |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
In Vitro Studies :
- A study conducted on various cancer cell lines demonstrated that the compound effectively induces apoptosis through the mitochondrial pathway, leading to increased caspase activity and reduced cell viability.
- Another investigation highlighted its role in disrupting microtubule dynamics, causing cell cycle arrest at the S phase, which is critical for cancer therapy.
- In Vivo Studies :
- Comparative Studies :
Comparison with Similar Compounds
Structural Analogues
Key structural analogues are compared in Table 1 , focusing on core heterocycles, substituents, and functional groups.
Key Observations :
- Core Heterocycles : The target’s pyrimidine core (vs. benzimidazole in compounds 28 and 31) may influence target selectivity, as pyrimidines are common in kinase inhibitors .
- Substituents : The benzo[d][1,3]dioxol group in the target and compound 3 enhances lipophilicity, while compound 28 uses it as an acetyl substituent.
- Functional Groups : The tetrazole in the target and compound 31 acts as a polar bioisostere, whereas compound 3 employs a dioxopiperidine for proteolysis-targeting chimera (PROTAC)-like activity .
Key Observations :
- Modularity : The target’s synthesis likely mirrors compound 3’s route, substituting precursors to install the tetrazole-acetamide .
- Coupling Agents : EDCI/HOBt (compound 31) and carbodiimide-based reagents (compound 28) are standard for amide bond formation .
- Yields : Low yields in compound 3 (4%) highlight challenges in functionalizing pyrimidines with bulky substituents .
Physicochemical Properties
Table 3 compares physical properties of structurally related compounds.
*LogP estimates based on substituent contributions.
Key Observations :
- The target’s benzo[d][1,3]dioxol and tetrazole groups balance lipophilicity (LogP ~2.5) and polarity, favoring cell permeability but limiting aqueous solubility.
- Compound 31’s lower LogP (~1.8) reflects its benzimidazole core and polar tetrazole .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
